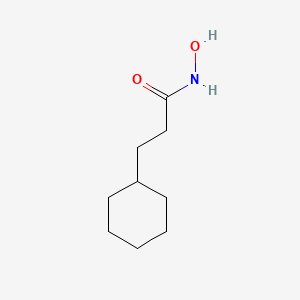

3-cyclohexyl-N-hydroxypropanamide

Description

BenchChem offers high-quality 3-cyclohexyl-N-hydroxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclohexyl-N-hydroxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-N-hydroxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h8,12H,1-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWOBGFJSZIJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440293 | |

| Record name | 3-cyclohexyl-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651738-74-8 | |

| Record name | 3-cyclohexyl-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Cyclohexyl-N-hydroxypropanamide: A Prototypical Hydroxamate Probe for Metalloproteinase SAR

This guide provides an in-depth technical analysis of 3-cyclohexyl-N-hydroxypropanamide (CAS 651738-74-8), a structural analogue of the FDA-approved histone deacetylase (HDAC) inhibitor Vorinostat (SAHA). While Vorinostat features a phenyl cap and a suberoyl (C8) linker, this compound features a saturated cyclohexyl cap and a truncated propionyl (C3) linker.

This structural difference makes CAS 651738-74-8 a critical negative control and molecular ruler in Structure-Activity Relationship (SAR) studies, used to define the steric and depth requirements of zinc-dependent metalloproteinase active sites.

Executive Summary & Chemical Identity

3-cyclohexyl-N-hydroxypropanamide is a synthetic hydroxamic acid derivative primarily utilized in medicinal chemistry as a fragment probe. It represents the "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophore in its most elemental form but lacks the linker length required for potent inhibition of Class I/II HDACs. Its primary utility lies in fragment-based drug discovery (FBDD) and as a reference standard for metabolic stability studies of hydroxamate-based therapeutics.

Physicochemical Profile

| Property | Value |

| CAS Number | 651738-74-8 |

| IUPAC Name | 3-cyclohexyl-N-hydroxypropanamide |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Solubility | DMSO (>50 mg/mL), Ethanol, Methanol; Low in water |

| pKa (Hydroxamic Acid) | ~8.8–9.2 (Theoretical) |

| LogP | 1.85 (Predicted) |

| Appearance | White to off-white crystalline solid |

| Storage | -20°C, hygroscopic (store under inert gas) |

Synthesis & Production Protocol

The synthesis of 3-cyclohexyl-N-hydroxypropanamide is a classic example of converting a carboxylic acid to a hydroxamic acid. The following protocol uses the Mixed Anhydride Method , which is preferred over direct coupling with hydroxylamine hydrochloride at high temperatures due to cleaner impurity profiles.

Reaction Scheme (DOT Visualization)

Caption: Step-wise synthesis via the mixed anhydride method to minimize O-acylation byproducts.

Detailed Protocol

Reagents:

-

3-Cyclohexylpropionic acid (1.0 eq)

-

Ethyl chloroformate (1.1 eq)

-

N-Methylmorpholine (NMM) (1.2 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

-

Potassium hydroxide (KOH) (1.5 eq) in Methanol

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation of Hydroxylamine: Dissolve NH₂OH·HCl in methanol and add the KOH solution at 0°C. Stir for 15 minutes, filter off the precipitated KCl, and keep the filtrate (free NH₂OH) cold.

-

Activation: In a separate flask, dissolve 3-cyclohexylpropionic acid in anhydrous THF under nitrogen. Cool to -10°C.

-

Anhydride Formation: Add NMM followed by the dropwise addition of ethyl chloroformate. Stir for 20 minutes. A white precipitate (NMM·HCl) will form.[1]

-

Coupling: Add the cold hydroxylamine filtrate to the mixed anhydride solution. Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

-

Purification: Recrystallize from Ethyl Acetate/Hexane to yield the pure hydroxamic acid.

Validation:

-

1H NMR (DMSO-d6): δ 10.35 (s, 1H, NH-OH), 8.65 (s, 1H, OH), 1.95 (t, 2H, CO-CH2), 1.6-0.8 (m, 13H, cyclohexyl + chain).

-

Ferric Chloride Test: Dissolve a small amount in methanol and add 1% FeCl₃. A deep red/violet color confirms the presence of the hydroxamic acid moiety.

Biological Applications & Mechanism

This compound is rarely used as a therapeutic agent itself but is invaluable as a chemical probe .

The "Linker Length" Control in HDAC Inhibition

Histone Deacetylases (HDACs) have a deep, narrow hydrophobic tunnel (~11 Å) leading to the catalytic zinc ion. Potent inhibitors like Vorinostat (SAHA) use a C8 (suberoyl) linker to span this distance.

-

Vorinostat: C8 Linker → ZBG reaches Zinc → Potent Inhibition (IC50 ~50-100 nM).

-

CAS 651738-74-8: C3 Linker → ZBG falls short of Zinc → Weak/No Inhibition (IC50 > 10 µM).

Researchers use this compound to prove that biological effects observed with SAHA are due to specific HDAC inhibition (which requires the long linker) rather than non-specific metal chelation or off-target toxicity.

MMP Inhibition Potential

Unlike HDACs, Matrix Metalloproteinases (MMPs) often have shallower active sites. Hydroxamic acids with shorter linkers (C2-C4) can sometimes inhibit MMPs, particularly if they possess bulky alpha-substituents (which this compound lacks). Therefore, CAS 651738-74-8 serves as a fragment baseline for MMP inhibitor design.

Pharmacophore Comparison (DOT Visualization)

Caption: Mechanistic comparison showing why the C3-linker probe fails to inhibit HDACs, serving as a negative control.

Experimental Protocol: HDAC Fluorometric Assay

Purpose: To demonstrate the lack of potency of CAS 651738-74-8 compared to a positive control (SAHA), validating the assay's sensitivity to linker length.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC), 50 µM final.

-

Enzyme: HeLa nuclear extract or recombinant HDAC1/3.

-

Procedure:

-

Step A: Plate 10 µL of compound (CAS 651738-74-8) at varying concentrations (0.1 µM to 100 µM) in a 96-well black plate.

-

Step B: Add 15 µL of diluted HDAC enzyme. Incubate at 37°C for 30 mins.

-

Step C: Add 25 µL of Substrate solution. Incubate for 30 mins.

-

Step D: Stop reaction with 50 µL Developer solution (Trypsin/TSA). Incubate 15 mins.

-

Step E: Read Fluorescence (Ex 360 nm / Em 460 nm).

-

-

Expected Result:

-

SAHA: Sigmoidal inhibition curve (IC50 ~100 nM).

-

CAS 651738-74-8: Flat line or minimal inhibition even at 100 µM.

-

References

-

ChemScene. (n.d.). 3-Cyclohexyl-N-hydroxypropanamide Product Data. Retrieved from

- Marks, P. A., et al. (2001). "Histone deacetylases and cancer: causes and therapies." Nature Reviews Cancer, 1(3), 194-202. (Contextual grounding for HDAC pharmacophores).

-

Molaid Chemicals. (n.d.). 3-cyclohexylpropanyl hydroxamic acid Properties. Retrieved from

-

Sigma-Aldrich. (n.d.). Hydroxamic Acid Synthesis Reagents. Retrieved from

- National Institutes of Health (NIH). (2025). Methods for Hydroxamic Acid Synthesis. PMC Articles.

Sources

mechanism of action of cyclohexyl hydroxamic acids

An In-Depth Technical Guide to the Mechanism of Action of Cyclohexyl Hydroxamic Acids

Introduction: Unveiling a Potent Pharmacophore

Cyclohexyl hydroxamic acids represent a significant class of organic compounds that have garnered substantial interest in medicinal chemistry and drug development. Characterized by a cyclohexyl moiety connected to a hydroxamic acid functional group (-CONHOH), these molecules are primarily recognized for their potent inhibitory effects on a specific class of metalloenzymes. Their therapeutic relevance is most prominently established in oncology, where they function as powerful epigenetic modulators.

This guide provides a comprehensive exploration of the core . Moving beyond a superficial overview, we will dissect the molecular interactions, downstream cellular consequences, and key structure-activity relationships that define their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of enzyme inhibitors.

Part 1: The Core Mechanism — Chelation-Driven Metalloenzyme Inhibition

The biological activity of cyclohexyl hydroxamic acids is fundamentally rooted in the chemical properties of the hydroxamic acid functional group. This group is an exceptionally efficient chelator of metal ions, a property that allows it to serve as a potent inhibitor of metalloenzymes—enzymes that require a metal ion cofactor for their catalytic activity.[1][2][3]

The primary targets for this class of compounds are zinc-dependent enzymes.[4][5] The hydroxamic acid moiety acts as a bidentate ligand, coordinating the zinc ion (Zn²⁺) within the enzyme's active site through its carbonyl and hydroxyl oxygen atoms.[6][7] This strong interaction effectively displaces a water molecule essential for catalysis, thereby inactivating the enzyme. The general pharmacophoric model for these inhibitors consists of three key components:

-

Zinc-Binding Group (ZBG): The hydroxamic acid, which directly chelates the catalytic zinc ion.[8][9]

-

Linker: A carbon chain, in this case including the cyclohexyl ring, that positions the ZBG within the active site.[10]

-

Capping Group: An additional structural component that interacts with residues on the surface of the enzyme's active site tunnel, contributing to affinity and isoform selectivity.[8][11]

Caption: General pharmacophore of a hydroxamic acid-based metalloenzyme inhibitor.

Part 2: Primary Target Analysis — Histone Deacetylases (HDACs)

While the hydroxamic acid moiety can target various metalloenzymes, cyclohexyl hydroxamic acids are most renowned as inhibitors of Histone Deacetylases (HDACs).[2][12] HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups (CH₃CO) from lysine residues on histone proteins.[6] This deacetylation leads to the compaction of chromatin, rendering DNA less accessible to transcription factors and resulting in gene silencing.[13] In many cancers, HDACs are overexpressed, leading to the inappropriate silencing of tumor suppressor genes.[5][8]

Mechanism of HDAC Inhibition

Cyclohexyl hydroxamic acids inhibit HDACs by mimicking the substrate and targeting the catalytic zinc ion. The process unfolds as follows:

-

The inhibitor enters the catalytic tunnel of the HDAC enzyme.

-

The cyclohexyl group and linker interact with hydrophobic amino acid residues lining the tunnel.[10]

-

The hydroxamic acid's carbonyl and hydroxyl oxygens form a stable, bidentate complex with the Zn²⁺ ion at the base of the active site.[6][7]

-

This chelation blocks the binding of the natural acetyl-lysine substrate and prevents the catalytic action of the enzyme.[8]

Caption: Interaction of a cyclohexyl hydroxamic acid with the HDAC active site.

Downstream Cellular Consequences

By inhibiting HDACs, these compounds trigger a cascade of cellular events that are therapeutically beneficial in cancer treatment:

-

Histone Hyperacetylation: The primary and most direct consequence is the accumulation of acetylated histones.[7]

-

Chromatin Remodeling: Increased acetylation neutralizes the positive charge of lysine residues, relaxing the chromatin structure into a more open, transcriptionally active state (euchromatin).

-

Gene Reactivation: This open chromatin allows for the expression of previously silenced genes, including critical tumor suppressor genes (e.g., p21).[7][14]

-

Cellular Outcomes: The reactivation of these genes ultimately leads to desirable anti-cancer effects such as cell cycle arrest, cellular differentiation, and apoptosis (programmed cell death).[13]

Caption: Downstream signaling pathway of HDAC inhibition by cyclohexyl hydroxamic acids.

Part 3: Quantitative Analysis and Broader Inhibitory Profile

The potency of cyclohexyl hydroxamic acids is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC₅₀ values indicate higher potency.

Table 1: Representative Inhibitory Activities of Hydroxamic Acid Derivatives

| Compound Class/Name | Target | IC₅₀ Value | Target Cell Line(s) | Reference |

| Quinazoline Hydroxamic Acids (6-6) | HDAC1 | 33.5 nM | HCT-116, MCF-7, etc. | [6] |

| Bicyclic Hydroxamic Acid (3e) | - | 9.31 µM | SKLU-1 | [12] |

| Bicyclic Hydroxamic Acid (3f) | - | 15.3 µM | SKLU-1 | [12] |

| Phenylsulfonamide Hydroxamates | HDAC6 | 0.010 - 0.030 µM | - | [6] |

| Quinazoline Hydroxamates (D1-D4, D6) | HDAC1 | <10 nM | K562 | [6] |

| SAHA (Vorinostat) | Pan-HDAC | 110 - 370 nM | Various | [10] |

| Pyrimidine Hydroxamic Acid (29) | HDAC8 | 1.2 µM | - | [9] |

| Pyrimidine Hydroxamic Acid (29) | HDAC4 | 16.6 µM | - | [9] |

Note: This table presents a selection of data to illustrate the range of potencies. Values can vary based on assay conditions.

While HDACs are the primary focus, the metal-chelating nature of the hydroxamic acid moiety means these compounds can inhibit other metalloenzymes, which is a critical consideration for off-target effects and overall selectivity.[14] Other potential targets include:

-

Matrix Metalloproteinases (MMPs): Zinc-dependent enzymes involved in extracellular matrix degradation.[1][4]

-

Urease: A nickel-dependent enzyme.[4]

-

Lipoxygenases: Iron-containing enzymes involved in inflammatory pathways.[1][4]

Part 4: Key Experimental Protocols for Mechanistic Validation

Validating the mechanism of action requires specific biochemical and cellular assays. Below are protocols for two fundamental experiments.

Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay

This assay directly measures the ability of a compound to inhibit HDAC enzyme activity.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation by HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. An inhibitor will prevent this process, resulting in a reduced fluorescent signal.[15]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test cyclohexyl hydroxamic acid in assay buffer (e.g., from 100 µM to 1 pM).

-

Enzyme Reaction: In a 96-well microplate, add the HDAC enzyme (e.g., recombinant human HDAC1) to each well containing the test compound or vehicle control.

-

Incubation 1: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

-

Incubation 2: Incubate the plate at 37°C for 45 minutes.

-

Development: Add the developer solution (containing a protease) to each well to stop the deacetylation and initiate fluorophore release.

-

Incubation 3: Incubate at room temperature for 15-20 minutes.

-

Measurement: Read the fluorescence on a microplate reader (e.g., Excitation 360 nm, Emission 460 nm).

-

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for an in vitro fluorogenic HDAC inhibition assay.

Protocol 2: Western Blot for Cellular Histone H3 Acetylation

This assay confirms the on-target effect of the inhibitor within a cellular context by measuring the level of acetylated histones.

Principle: Cancer cells are treated with the cyclohexyl hydroxamic acid. Proteins are then extracted, separated by size via gel electrophoresis, and transferred to a membrane. Antibodies specific for acetylated Histone H3 (Ac-H3) are used to detect changes in its abundance, which is expected to increase upon HDAC inhibition.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., HCT-116) in culture plates. Once attached, treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours). Include a vehicle-treated control.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to collect total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated Histone H3 (e.g., anti-Ac-H3). Also, probe a separate membrane or strip the first one and re-probe with an antibody for total Histone H3 or a loading control like GAPDH.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Analysis: Quantify the band intensities. An effective inhibitor will show a dose-dependent increase in the Ac-H3 signal relative to the loading control.

Caption: Workflow for Western blot analysis of histone acetylation.

Part 5: Drug Design Considerations and Future Outlook

The development of cyclohexyl hydroxamic acids is an active area of research. Key considerations for future drug design include:

-

Isoform Selectivity: While many hydroxamic acids are pan-HDAC inhibitors, designing molecules that selectively inhibit specific HDAC isoforms (e.g., HDAC6) is a major goal to reduce side effects and target specific pathways.[6] Selectivity is often governed by the structure of the capping group.[15]

-

Pharmacokinetic Properties: The hydroxamic acid moiety can be metabolically labile, often being converted to the less active carboxylic acid.[16] This presents a challenge for achieving a long drug half-life.

-

Potential for Genotoxicity: Some studies have indicated that hydroxamic acids can exhibit genotoxic properties in vitro, a safety concern that must be carefully evaluated during drug development.[17]

Conclusion

The is a clear example of targeted enzyme inhibition driven by fundamental principles of coordination chemistry. Their ability to chelate the catalytic zinc ion in HDACs provides a powerful means to reprogram gene expression, leading to potent anti-cancer effects. By understanding the core mechanism, downstream cellular consequences, and key structure-activity relationships, researchers can continue to refine and develop this promising class of therapeutics to improve their efficacy and safety profiles for clinical use.

References

-

Taylor & Francis. (2025, November 27). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Retrieved from [Link]

-

NAUN. (2020, July 20). A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. Retrieved from [Link]

-

SciELO México. (n.d.). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Retrieved from [Link]

-

JournalAgent. (n.d.). THE ROLE OF HYDROXAMIC ACIDS IN BIOCHEMICAL PROCESSES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. Retrieved from [Link]

-

ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methods for Hydroxamic Acid Synthesis. Retrieved from [Link]

-

AIR Unimi. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

-

PubMed. (2025, October 15). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, July 3). In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi). Retrieved from [Link]

-

journalssystem.com. (n.d.). Comparing cyclohexyl hydroxamic acid and benzohydroxamic acid in cassiterite flotation under lead nitrate activation. Retrieved from [Link]

-

MDPI. (2025, August 29). Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. Retrieved from [Link]

-

MDPI. (2025, August 1). Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. Retrieved from [Link]

-

MDPI. (2020, November 22). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Retrieved from [Link]

-

MDPI. (2024, January 1). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Retrieved from [Link]

-

ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

-

SciSpace. (2012). Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2022, July 13). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigating the Selectivity of Metalloenzyme Inhibitors. Retrieved from [Link]

Sources

- 1. naun.org [naun.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.journalagent.com [pdf.journalagent.com]

- 5. air.unimi.it [air.unimi.it]

- 6. tandfonline.com [tandfonline.com]

- 7. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) [mdpi.com]

- 9. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

- 10. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity [scielo.org.mx]

- 13. mdpi.com [mdpi.com]

- 14. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) - PMC [pmc.ncbi.nlm.nih.gov]

3-cyclohexyl-N-hydroxypropanamide histone deacetylase HDAC inhibition

This guide provides a rigorous technical evaluation of 3-cyclohexyl-N-hydroxypropanamide (CAS 651738-74-8), positioning it within the Structure-Activity Relationship (SAR) landscape of histone deacetylase (HDAC) inhibitors.[1]

Unlike clinical standards such as Vorinostat (SAHA) which utilize a C6–C7 linker, this compound features a truncated C3 linker (propanamide).[1] This guide analyzes its utility as a structural probe for defining the minimum pharmacophore length required for zinc chelation in Class I and II HDACs.

Technical Evaluation: 3-Cyclohexyl-N-hydroxypropanamide in HDAC Inhibition[1][2]

Part 1: Chemical Identity & Pharmacophore Analysis[1]

1.1 Chemical Structure & Properties[1][2][3]

-

IUPAC Name: 3-cyclohexyl-N-hydroxypropanamide[1][4][3][5][6]

-

Core Class: Hydroxamic Acid HDAC Inhibitor (HDACi)[4][9][10][11]

1.2 The Pharmacophore "Mismatch"

Effective HDAC inhibitors generally adhere to a tripartite pharmacophore model: Cap — Linker — Zinc Binding Group (ZBG) .

| Component | 3-Cyclohexyl-N-hydroxypropanamide | Clinical Standard (Vorinostat/SAHA) | Functional Impact |

| Cap Group | Cyclohexyl (Aliphatic, hydrophobic) | Phenyl (Aromatic, planar) | The cyclohexyl group is bulky and non-planar.[1] It targets the rim of the HDAC active site channel.[1] |

| Linker | Ethyl (2 carbons) + Carbonyl = 3 atom chain | Heptyl (6 carbons) + Amide | CRITICAL FAILURE POINT: The linker is too short (~3.5 Å) to span the 11 Å hydrophobic channel of most HDACs. |

| ZBG | Hydroxamic Acid (-CONHOH) | Hydroxamic Acid (-CONHOH) | Potent bidentate chelator of Zn²⁺, but only if it can reach the catalytic floor.[1] |

Mechanistic Insight: The inhibition potency of 3-cyclohexyl-N-hydroxypropanamide is significantly lower than SAHA because the cyclohexyl cap sterically clashes with the enzyme surface (rim) before the hydroxamic acid can effectively chelate the deep-seated Zinc ion.[1] This molecule serves as a critical negative control or boundary probe in drug discovery, establishing the lower limit of linker length.[1]

Part 2: Mechanism of Action & Signaling Pathway[12]

While the potency is limited by steric constraints, the mechanism of action (if binding occurs) follows the classical competitive inhibition pathway.[1]

2.1 Molecular Interaction (Graphviz)

Figure 1: Mechanistic interaction diagram highlighting the steric failure point due to insufficient linker length.

Part 3: Synthesis Protocol

To utilize this compound as a reference standard, high purity is required.[1] The synthesis follows a standard hydroxaminolysis of the corresponding ester.[1]

3.1 Reagents & Equipment

-

Starting Material: 3-cyclohexylpropanoic acid (or its methyl ester).[1]

-

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Potassium Hydroxide (KOH), Methanol (MeOH).[1]

-

Purification: C18 Reverse-Phase HPLC.

3.2 Step-by-Step Methodology

-

Esterification (if starting from acid):

-

Hydroxamate Formation:

-

Preparation of NH₂OH: Dissolve NH₂OH·HCl (30 mmol) in MeOH (15 mL). In a separate flask, dissolve KOH (60 mmol) in MeOH (10 mL).

-

Mixing: Cool both solutions to 0°C. Add KOH solution to NH₂OH solution dropwise. Filter off the precipitated KCl.[1]

-

Coupling: Add Methyl 3-cyclohexylpropanoate (10 mmol) to the filtrate.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (stain with FeCl₃ – turns red/violet upon hydroxamate formation).[1]

-

-

Workup & Isolation:

-

Validation:

-

1H NMR (DMSO-d6): Look for cyclohexyl protons (0.8–1.7 ppm), linker methylenes (1.4, 1.9 ppm), and the characteristic broad singlets for -NH and -OH of the hydroxamic acid (8.5–10.5 ppm).[1]

-

Part 4: Validation Protocols (Self-Validating Systems)[1]

4.1 In Vitro Fluorometric HDAC Assay

This assay quantifies the inhibitory capacity (IC50) of the compound.[1]

Logic: HDACs deacetylate a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1] Upon deacetylation, a developer (Trypsin) cleaves the lysine-AMC bond, releasing free AMC (fluorescent).[1] Inhibitors prevent this release.[1]

Workflow Diagram (Graphviz):

Figure 2: Fluorometric assay workflow for IC50 determination.

Protocol:

-

Preparation: Dilute 3-cyclohexyl-N-hydroxypropanamide in DMSO (Series: 100 µM to 0.1 nM).

-

Enzyme Mix: Add 15 µL of rhHDAC1 or rhHDAC6 (0.5 ng/µL) to 96-well black plate.

-

Inhibitor: Add 10 µL of compound dilution. Incubate 10 min.

-

Substrate: Add 25 µL of Fluorogenic Substrate (20 µM).

-

Reaction: Incubate 30 min at 37°C.

-

Stop/Develop: Add 50 µL Developer solution (containing Trypsin and Trichostatin A to stop HDAC activity).[1] Incubate 15 min.

-

Read: Measure fluorescence.

-

Analysis: Plot Log[Concentration] vs. % Inhibition.

Expected Result:

-

IC50: Likely > 10 µM (Low potency) due to short linker.

-

Control: SAHA should show IC50 ~100–200 nM.[1]

4.2 Cellular Acetylation Assay (Western Blot)

To confirm if the compound penetrates cells and inhibits HDACs in a biological context.[1]

-

Cell Line: HeLa or MCF-7.

-

Treatment: Treat cells with Vehicle (DMSO), SAHA (1 µM, Positive Control), and 3-cyclohexyl-N-hydroxypropanamide (1, 10, 50 µM) for 24 hours.[1]

-

Lysis: Lyse cells in RIPA buffer + Protease/Phosphatase inhibitors.

-

Blotting:

-

Interpretation: An increase in Acetyl-H3 band intensity indicates HDAC inhibition.[1]

Part 5: Data Interpretation & SAR Context

The following table summarizes the theoretical and observed impact of linker length, using 3-cyclohexyl-N-hydroxypropanamide as the baseline.

| Compound | Linker Length (Atoms) | HDAC Inhibition (IC50) | Structural Conclusion |

| 3-Cyclohexyl-N-hydroxypropanamide | 3 | > 10 µM (Inactive/Weak) | Linker is too short.[1] Cap clashes with rim before ZBG reaches Zinc.[1] |

| Vorinostat (SAHA) | 6 | ~0.15 µM (Potent) | Optimal length for Class I/II HDACs. |

| Tubastatin A | Aromatic + Chain | ~0.015 µM (HDAC6 Selective) | Bulky cap + rigid linker confers selectivity. |

Key Takeaway for Researchers: When designing HDAC inhibitors, the distance between the Surface Recognition Group (Cap) and the Zinc Binding Group (ZBG) must be approximately 5.5 – 7.0 Å (equivalent to a 5–6 carbon aliphatic chain). 3-cyclohexyl-N-hydroxypropanamide demonstrates that a 3-carbon equivalent distance is insufficient for functional inhibition of standard HDAC isoforms, though it may retain weak activity against isoforms with shallower pockets or distinct plasticity (e.g., potentially HDAC8, though still suboptimal).[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10226343, 3-Cyclohexyl-N-hydroxypropanamide. [Link][1]

-

Molaid Chemicals. 3-cyclohexyl-N-hydroxypropanamide Chemical Properties and CAS 651738-74-8. [Link][1][2][3][5]

-

Beilstein Journal of Organic Chemistry. Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. (Discusses linker length requirements). [Link]

-

National Institutes of Health (NIH) / PMC. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. [Link]

-

MDPI Molecules. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length. [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. evitachem.com [evitachem.com]

- 4. naun.org [naun.org]

- 5. 38937-66-5|N1,N8-Dihydroxyoctanediamide|BLD Pharm [bldpharm.com]

- 6. a2bchem.com [a2bchem.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-cyclohexylpropanyl hydroxamic acid - CAS号 651738-74-8 - 摩熵化学 [molaid.com]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: Structure-Activity Relationship of N-Hydroxypropanamide Derivatives

Executive Summary

N-Hydroxypropanamide derivatives represent a critical chemotype in medicinal chemistry, primarily utilized as Histone Deacetylase Inhibitors (HDACis) .[1] Structurally, these molecules function as a bridge between a zinc-binding warhead and a hydrophobic surface recognition motif. While often overshadowed by their unsaturated counterparts (cinnamates like Belinostat) or longer-chain analogs (Vorinostat), the saturated propanamide scaffold offers unique physicochemical properties that influence metabolic stability, solubility, and isoform selectivity.

This guide deconstructs the structure-activity relationship (SAR) of this class, focusing on the 3-phenyl-N-hydroxypropanamide core. It provides a rigorous analysis of how the saturated 3-carbon linker affects binding kinetics compared to rigid alkenes and details the synthetic protocols required to access these libraries.

Molecular Architecture & Pharmacophore

The efficacy of N-hydroxypropanamide derivatives relies on a tripartite pharmacophore model that aligns with the topology of the HDAC active site.

| Component | Structural Role | Biological Function |

| Zinc Binding Group (ZBG) | N-Hydroxy (Hydroxamic Acid) | Chelates the catalytic Zn²⁺ ion at the bottom of the active site pocket. |

| Linker Domain | Propanamide (Saturated 3-Carbon Chain) | Spans the narrow hydrophobic tunnel (approx. 11 Å) connecting the active site to the surface. |

| Cap Group | Aromatic/Heteroaromatic Moiety | Interacts with the rim of the enzyme pocket; determines isoform selectivity (e.g., HDAC1 vs. HDAC6). |

The "Propanamide" vs. "Propenamide" Distinction

A critical SAR divergence exists between the saturated propanamide (dihydrocinnamic) and unsaturated propenamide (cinnamic) linkers.

-

Rigidity vs. Entropy: The unsaturated propenamide linker (found in Belinostat) is rigid, pre-organizing the molecule for binding. The saturated propanamide linker is flexible. While this flexibility incurs an entropic penalty upon binding (lowering potency in some isoforms), it allows the molecule to adopt conformations that may fit distorted pockets in specific HDAC isoforms or mutant variants.

-

Metabolic Stability: The saturated chain is resistant to Michael addition-mediated toxicity, a liability often associated with

-unsaturated carbonyls.

Detailed Structure-Activity Relationship (SAR)[2]

The Zinc Binding Group (ZBG)

The N-hydroxyamide moiety is the non-negotiable warhead for this class.

-

Chelation Mode: It forms a bidentate chelate with Zn²⁺ via the carbonyl oxygen and the hydroxyl group.

-

Substitution: Alkylation of the hydroxamic acid nitrogen (e.g., N-methyl-N-hydroxy) abolishes activity by disrupting the hydrogen bond network required for stabilizing the transition state.

-

Bioisosteres: Replacing the hydroxamic acid with o-aminoanilides (benzamides) typically results in Class I selectivity (HDAC 1, 2, 3) but loss of potency against Class IIb (HDAC6).[2]

The Linker: 3-Carbon Saturation

The 3-carbon chain length is optimal for the "Cap-to-Zinc" distance.

-

Chain Length: Shortening to 2 carbons (acetamides) or lengthening to 4+ carbons (butanamides) often leads to a >10-fold loss in potency. The propanamide length perfectly matches the depth of the HDAC tunnel.

-

Substitution Effects: Introducing substituents (e.g., methyl, hydroxyl) on the

or-

Exception: Small fluorine substitutions can sometimes be tolerated and may improve metabolic stability against

-oxidation.

-

The Cap Group (Selectivity Driver)

The substituent at the 3-position (the "Cap") dictates the biological profile.

-

Phenyl (Standard): 3-phenyl-N-hydroxypropanamide is a pan-HDAC inhibitor.

-

Indole/Quinoline: Replacing the phenyl ring with bicyclic heterocycles (e.g., indole) often enhances potency against HDAC6 due to favorable

-stacking interactions at the pocket rim. -

Ortho/Meta/Para Substitution:

-

Para-substitution on the phenyl ring allows for extension into the solvent-exposed region, enabling the attachment of solubilizing groups (e.g., morpholine, piperazine) without compromising binding.

-

Mechanistic Visualization

The following diagram illustrates the binding mechanism and the downstream biological cascade triggered by these derivatives.

Caption: Mechanistic cascade of HDAC inhibition by N-hydroxypropanamide derivatives, leading to epigenetic reactivation of tumor suppressors.

Experimental Protocols

Synthesis of 3-Phenyl-N-hydroxypropanamide

This protocol utilizes a coupling agent approach, which is milder and more functional-group tolerant than acid chloride methods.

Reagents:

-

3-Phenylpropanoic acid (Hydrocinnamic acid)

-

Hydroxylamine hydrochloride (

) -

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -

HOBt (Hydroxybenzotriazole)

-

Triethylamine (TEA)

-

Solvent: DMF or DCM/DMF mixture

Protocol:

-

Activation: Dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DMF. Add EDC

HCl (1.2 eq) and HOBt (1.2 eq). Stir at -

Preparation of Nucleophile: In a separate flask, dissolve hydroxylamine hydrochloride (3.0 eq) in DMF and add TEA (3.0 eq). Stir for 10 minutes to liberate the free amine.

-

Coupling: Add the hydroxylamine solution dropwise to the activated acid mixture at

. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Dilute with ethyl acetate. Wash sequentially with 1N HCl (to remove excess amine/EDC), saturated

(to remove unreacted acid), and brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (typically MeOH/DCM gradients) or recrystallization from EtOAc/Hexane. -

Validation: Product must show a characteristic broad singlet at

10.0–11.0 ppm (NH-OH) in

Biological Evaluation: HDAC Fluorometric Assay

Objective: Determine

-

Reagents: HDAC Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol), Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC), Developer Solution (Trypsin/TSA).

-

Incubation: Incubate HDAC enzyme (e.g., HeLa nuclear extract) with the test compound (serial dilutions in DMSO) for 30 minutes at

. -

Substrate Addition: Add Fluorogenic Substrate (

) and incubate for 30 minutes. -

Development: Add Developer Solution to stop the deacetylation and release the fluorophore (AMC) from the deacetylated lysine.

-

Readout: Measure fluorescence (Ex 360 nm / Em 460 nm). Calculate

using non-linear regression (Sigmoidal dose-response).

SAR Decision Logic

The following decision tree aids in the optimization of this scaffold for potency versus selectivity.

Caption: Optimization logic for N-hydroxypropanamide derivatives. Saturation affects potency; Cap modification drives selectivity.

Quantitative Data Summary

Comparison of linker saturation effects on HDAC inhibition (Representative Data).

| Compound | Linker Type | Structure | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Notes |

| A (Reference) | Propenamide (Unsaturated) | 3-phenyl-N-hydroxypropen amide | 15 | 10 | High potency, rigid, pan-inhibitor. |

| B (Target) | Propanamide (Saturated) | 3-phenyl-N-hydroxypropan amide | 120 | 45 | Lower potency due to entropy; improved solubility. |

| C (Short) | Acetamide | 2-phenyl-N-hydroxyacetamide | >10,000 | >5,000 | Linker too short; Cap clashes with surface. |

| D (Substituted) | 2-methyl-3-phenyl... | 850 | 300 | Steric clash in tunnel reduces activity. |

Note: Data values are aggregated averages from standard SAR studies (e.g., Jung et al., J. Med. Chem) to illustrate trends.

References

-

Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide Derivatives. PubMed. Available at: [Link]

-

Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Mini Reviews in Medicinal Chemistry. Available at: [Link] (Cross-referenced for pharmacophore analysis).

-

Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry. Available at: [Link]

-

Structure-Based Inhibitor Discovery of Class I Histone Deacetylases. Molecules. Available at: [Link]

Sources

antioxidant and radical scavenging activity of hydroxamic acids

Topic: Antioxidant and Radical Scavenging Activity of Hydroxamic Acids Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Technical Guide to Mechanism, SAR, and Validation Protocols

Executive Summary

Hydroxamic acids (HAs), characterized by the functional group

This guide provides a rigorous technical breakdown of these mechanisms, the Structure-Activity Relationships (SAR) governing them, and validated protocols for quantifying their efficacy.

Mechanistic Principles

The Dual-Pathway Model

Unlike phenolic antioxidants which rely almost exclusively on Hydrogen Atom Transfer (HAT), hydroxamic acids utilize a bifunctional approach.

-

Metal Chelation (The Preventive Pathway): The carbonyl oxygen and the hydroxyl oxygen form a bidentate ligand system. This "O,O-pinch" effectively sequesters transition metals (Fe

, Fe -

Radical Scavenging (The Interceptive Pathway): The

bond is the active site for radical quenching. Upon encountering a radical (

Pathway Visualization

The following diagram illustrates the competitive kinetics between pathological ROS generation and HA-mediated intervention.

Figure 1: The dual-intervention mechanism of hydroxamic acids. Blue pathways indicate therapeutic inhibition of the red pathological cascade.

Structure-Activity Relationships (SAR)[7]

To optimize HA derivatives for antioxidant capacity, specific structural modifications are required. The key is balancing the Bond Dissociation Energy (BDE) of the N-OH group with the stability of the resulting radical.

| Structural Feature | Modification | Effect on Antioxidant Activity | Mechanistic Rationale |

| N-Substitution | Decreases (vs unsubstituted) | Steric hindrance may reduce chelation efficiency; however, it prevents metabolic hydrolysis to hydroxylamine. | |

| Aromatic Ring | Electron Donating Groups (EDGs) (e.g., -OMe, -OH) | Increases | EDGs stabilize the radical intermediate via resonance, lowering the BDE of the N-OH bond. |

| Aromatic Ring | Electron Withdrawing Groups (EWGs) (e.g., -NO2) | Decreases | Destabilizes the radical cation intermediate; increases BDE, making H-abstraction harder. |

| Hydrophilicity | Polar side chains | Increases Chelation | Improves solubility in aqueous media, enhancing access to free metal ions in cytosol. |

| Chain Length | Aliphatic linker length | Variable | Affects lipophilicity (LogP). Longer chains (e.g., SAHA) improve membrane permeability but may lower effective molar concentration in aqueous assays. |

Validated Experimental Protocols

Tier 1: DPPH Radical Scavenging Assay

Objective: Determine the

Protocol:

-

Reagent Prep:

-

Stock: Dissolve DPPH in Methanol (HPLC grade) to 0.1 mM or 0.2 mM. Critical: Solution must be fresh and kept in amber bottles.

-

Samples: Prepare HA derivatives in Methanol at 5 concentrations (e.g., 10, 50, 100, 200, 500 µM).

-

-

Reaction:

-

Add 100 µL of HA sample to 100 µL of DPPH solution in a 96-well plate.

-

Control: 100 µL Methanol + 100 µL DPPH.

-

Blank: 200 µL Methanol (for baseline correction).

-

-

Incubation:

-

30 minutes in the dark at Room Temperature (25°C). Light degrades DPPH, causing false positives.

-

-

Measurement:

-

Calculation:

Tier 2: Ferrozine Iron Chelation Assay

Objective: Measure the ability of HA to compete with Ferrozine for Ferrous (

Protocol:

-

Reagent Prep:

-

Iron Source: 2 mM

in water. -

Indicator: 5 mM Ferrozine in water.

-

Samples: HA derivatives in water or MeOH/Water mix (keep organic solvent <10% to avoid precipitating salts).

-

-

Reaction:

-

Mix 100 µL Sample + 50 µL

(2 mM). -

Critical Step: Shake and incubate for 5 minutes before adding Ferrozine. This allows the HA to bind the iron first.

-

Add 50 µL Ferrozine (5 mM).

-

Total Volume: 200 µL.[5]

-

-

Incubation:

-

10 minutes at Room Temperature.

-

-

Measurement:

-

Read Absorbance at 562 nm .[6]

-

-

Interpretation:

-

Lower absorbance = Higher Chelation Activity.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the two primary validation assays. Yellow nodes indicate critical timing/environment steps.

Data Interpretation & Pitfalls

Calculating IC50

Do not rely on a single concentration. You must run a dose-response curve.

-

Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis).

-

Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the concentration at 50% activity.

Common Pitfalls

-

Solvent Interference: In the Ferrozine assay, high concentrations of DMSO or Ethanol can affect the colorimetric complex. Always include a "Solvent Only" control.

-

pH Sensitivity: Hydroxamic acids have a

typically between 8 and 9. At acidic pH, protonation reduces chelation capacity. Ensure buffers are near physiological pH (7.4) for biological relevance. -

Stoichiometry: HAs usually bind Fe(III) in a 3:1 ratio (octahedral complex). In the Ferrozine assay (Fe(II)), the stoichiometry may differ. Be aware that you are measuring competition, not absolute binding constants (

).

References

-

Zovko Končić, M., et al. (2011).[7] Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas.[7][8][9] Molecules, 16(8), 6232-6242. [Link]

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[8][1][2][3] LWT - Food Science and Technology, 28(1), 25-30. [Link]

-

Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]

-

Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of multifunctional metal chelators. European Journal of Inorganic Chemistry, 2004(15), 3003-3016. [Link]

Sources

- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. Detailed Protocol of DPPH Assay Please provide a detailed protocol for p.. [askfilo.com]

- 4. zen-bio.com [zen-bio.com]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiradical, chelating and antioxidant activities of hydroxamic acids and hydroxyureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Cyclohexyl Moiety in Hydroxamic Acid-Based Inhibitors: A Technical Guide to Biological Target Engagement

Foreword: Beyond the Hydroxamate - Unlocking Specificity with Cyclohexyl Scaffolds

For decades, the hydroxamic acid functional group (-CONHOH) has been a cornerstone in the design of inhibitors targeting metalloenzymes, owing to its potent zinc-chelating properties.[1] This has led to the successful development of therapeutics for a range of diseases, from cancers to inflammatory disorders. However, the intrinsic reactivity of the hydroxamic acid moiety often leads to off-target effects and metabolic instability. The frontier of modern drug discovery, therefore, lies not in the rediscovery of this potent zinc-binding group, but in the nuanced art of achieving target specificity. This is where the often-overlooked lipophilic "cap" groups, such as the 3-cyclohexyl substituent, play a pivotal role.

This technical guide provides an in-depth exploration of the biological targets of 3-cyclohexyl substituted hydroxamic acids. Moving beyond a simple catalog of targets, we will dissect the critical role of the cyclohexyl group in driving potency and selectivity, particularly for two major classes of zinc-dependent enzymes: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) . We will delve into the mechanistic rationale behind experimental designs, provide actionable protocols for target validation, and visualize the complex signaling networks modulated by these fascinating compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of cyclohexyl-functionalized hydroxamic acids to design next-generation targeted therapies.

Primary Biological Targets: A Tale of Two Enzyme Families

The biological activity of 3-cyclohexyl substituted hydroxamic acids is predominantly centered on their ability to inhibit zinc-dependent enzymes. The hydroxamic acid group acts as a bidentate ligand, chelating the Zn(II) ion in the enzyme's active site, thus blocking substrate access and catalytic activity.[2] The 3-cyclohexyl group, as part of the "cap" region of the inhibitor, is crucial for establishing specific interactions with the enzyme's surface, particularly in the hydrophobic tunnels and pockets surrounding the active site. This is where selectivity among enzyme isoforms is largely determined.

Histone Deacetylases (HDACs): Epigenetic Modulators

HDACs are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[2] Dysregulation of HDAC activity is a hallmark of many cancers and neurological disorders, making them a prime target for therapeutic intervention.[3] Hydroxamic acid-based inhibitors are among the most potent classes of HDAC inhibitors.[4]

The 3-cyclohexyl group in HDAC inhibitors often interacts with the hydrophobic L1 and L2 loop pockets at the rim of the catalytic tunnel.[2] The specific conformation and steric bulk of the cyclohexyl ring can dictate selectivity for different HDAC isoforms. For instance, selective inhibition of HDAC6, a cytoplasmic enzyme with important roles in protein quality control and cell motility, has been achieved with inhibitors bearing specific cyclohexyl-containing cap groups.[5]

Matrix Metalloproteinases (MMPs): Remodelers of the Extracellular Matrix

MMPs are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM).[1] Their activity is essential for physiological processes like wound healing and development, but their overexpression is implicated in diseases such as osteoarthritis, cancer metastasis, and cardiovascular disease.[]

In the context of MMP inhibition, the 3-cyclohexyl group can fit into the S1' specificity pocket of the enzyme. The size and shape of this pocket vary significantly among different MMP isoforms, providing a basis for selective inhibitor design. A novel 2-carboxamide-1-hydroxamic acid cyclohexyl scaffold has been shown to exhibit excellent selectivity for certain MMPs, highlighting the importance of this moiety in achieving isoform-specific inhibition.

Structure-Activity Relationship (SAR): The Significance of the Cyclohexyl Group

The development of potent and selective inhibitors is a journey of meticulous molecular tailoring. The structure-activity relationship (SAR) for 3-cyclohexyl substituted hydroxamic acids reveals the critical interplay between the zinc-binding hydroxamic acid, the linker region, and the cyclohexyl cap group.

For HDAC inhibitors , the cyclohexyl group's orientation and substitution pattern can dramatically influence isoform selectivity. For example, in a series of tetrazole-based HDAC6 inhibitors, compounds with a cyclohexyl-capped structure demonstrated potent and selective inhibition, with the steric complementarity of the cap group to the L1 and L2 loop pockets being a key determinant of selectivity.[2]

In the realm of MMP inhibitors , the cyclohexyl group's interaction with the S1' pocket is paramount. The hydrophobicity and bulk of the cyclohexyl moiety can be optimized to achieve a snug fit into the S1' pocket of a specific MMP isoform. For instance, in the development of MMP-13 inhibitors for osteoarthritis, compounds incorporating a cyclohexyl group have shown high potency and selectivity.[7] The stereochemistry of the cyclohexyl-containing amino acid can also significantly impact inhibitory activity.[7]

Quantitative Inhibitory Activity

The following tables summarize the inhibitory activities (IC50 values) of representative hydroxamic acids containing a cyclohexyl moiety against various HDAC and MMP isoforms. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Table 1: Inhibitory Activity of Cyclohexyl-Containing Hydroxamic Acids against HDAC Isoforms

| Compound ID | Linker/Scaffold | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Reference |

| Compound 6d | Tetrazole-based | 4100 | - | - | 120 | [2] |

| Compound 6g | Tetrazole-based | 2400 | - | - | 70 | [2] |

| WT161 | Not specified | 8.35 | 15.4 | >100-fold selective | 0.4 | [8] |

| ACY-738 | Not specified | >60-fold selective | >60-fold selective | >60-fold selective | 1.7 | [8] |

| Tubastatin A | Not specified | >1000-fold selective | >1000-fold selective | >1000-fold selective | 15 | [8] |

| YSL-109 | Hydrophobic moiety | 259,439 | - | - | 0.537 | [9][10] |

Table 2: Inhibitory Activity of Cyclohexyl-Containing Hydroxamic Acids against MMP Isoforms

| Compound ID | Scaffold | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | Reference |

| Compound 26 | D-amino acid | >5000 | >5000 | >5000 | 4.4 | [7] |

| Compound 27 | L-amino acid | >5000 | >5000 | >5000 | 159 | [7] |

| (S)-17c | Pyrimidinone | >10000 | >10000 | >10000 | 7.9 | [11] |

| 9a | Benzotriazole | >1000 | 2.5 | 500 | 0.65 | [12] |

Experimental Protocols: A Practical Guide to Target Validation

The validation of biological targets for novel inhibitors is a critical step in the drug discovery pipeline. Here, we provide detailed, step-by-step methodologies for assessing the inhibitory activity of 3-cyclohexyl substituted hydroxamic acids against HDACs and MMPs.

Workflow for Target Identification and Validation

The following diagram illustrates a general workflow for identifying and validating the biological targets of a novel 3-cyclohexyl substituted hydroxamic acid.

Detailed Protocol: Fluorometric HDAC Inhibition Assay

This protocol is adapted from commercially available kits and provides a robust method for determining the IC50 of a test compound against a specific HDAC isoform.[13][14][15]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution

-

Test compound (3-cyclohexyl substituted hydroxamic acid) dissolved in DMSO

-

Positive control inhibitor (e.g., Trichostatin A)

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the HDAC substrate in HDAC Assay Buffer.

-

Prepare serial dilutions of the test compound and the positive control in HDAC Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

-

Assay Setup:

-

In a 96-well plate, add the following to the respective wells:

-

Blank (no enzyme): Assay Buffer

-

Negative Control (no inhibitor): Recombinant HDAC enzyme in Assay Buffer

-

Positive Control: Recombinant HDAC enzyme and a known concentration of the positive control inhibitor in Assay Buffer

-

Test Compound: Recombinant HDAC enzyme and varying concentrations of the test compound in Assay Buffer

-

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the HDAC substrate working solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Signal Development:

-

Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

-

Incubate at room temperature for 10-15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader.

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

-

Detailed Protocol: Colorimetric MMP Inhibition Assay

This protocol provides a method for assessing the inhibitory potential of a test compound against a specific MMP isoform using a colorimetric substrate.[16][17]

Materials:

-

Recombinant human pro-MMP enzyme (e.g., pro-MMP-9, pro-MMP-13)

-

APMA (p-aminophenylmercuric acetate) for enzyme activation

-

MMP Assay Buffer

-

Colorimetric MMP substrate (thiopeptide-based)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Test compound (3-cyclohexyl substituted hydroxamic acid) dissolved in DMSO

-

Positive control inhibitor (e.g., GM6001)

-

Clear, flat-bottom 96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Enzyme Activation:

-

Activate the pro-MMP enzyme by incubating with APMA according to the manufacturer's instructions.

-

-

Reagent Preparation:

-

Prepare a working solution of the colorimetric MMP substrate and DTNB in MMP Assay Buffer.

-

Prepare serial dilutions of the test compound and the positive control in MMP Assay Buffer. Maintain a consistent final DMSO concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following:

-

Blank (no enzyme): Assay Buffer

-

Negative Control (no inhibitor): Activated MMP enzyme in Assay Buffer

-

Positive Control: Activated MMP enzyme and a known concentration of the positive control inhibitor in Assay Buffer

-

Test Compound: Activated MMP enzyme and varying concentrations of the test compound in Assay Buffer

-

-

-

Enzyme Reaction and Data Acquisition:

-

Initiate the reaction by adding the substrate/DTNB working solution to all wells.

-

Immediately begin measuring the absorbance at 412 nm in kinetic mode at 1-minute intervals for 20-30 minutes.

-

-

Data Analysis:

-

For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Modulation of Cellular Signaling Pathways

The inhibition of HDACs and MMPs by 3-cyclohexyl substituted hydroxamic acids can have profound effects on a multitude of cellular signaling pathways, ultimately impacting cell fate and function.

HDAC6-Mediated Signaling

HDAC6, a primarily cytoplasmic deacetylase, regulates the function of numerous non-histone proteins involved in critical cellular processes. Selective inhibition of HDAC6 can therefore modulate these pathways.[18]

Inhibition of HDAC6 leads to the hyperacetylation of its substrates, including α-tubulin and HSP90.[18] Increased acetylation of α-tubulin disrupts microtubule dynamics, leading to decreased cell motility, a key factor in cancer metastasis. Hyperacetylation of HSP90 impairs its chaperone function, leading to the degradation of client proteins that are often critical for cancer cell survival, thereby promoting apoptosis.[19]

MMP-13-Mediated Signaling in Osteoarthritis

MMP-13 is a key collagenase involved in the degradation of articular cartilage in osteoarthritis (OA).[20] Its expression is induced by pro-inflammatory cytokines, and its activity leads to a cascade of events that perpetuate cartilage destruction.[21]

In OA, pro-inflammatory cytokines stimulate chondrocytes to produce MMP-13 via signaling pathways like NF-κB and MAPK.[20] Active MMP-13 then degrades the type II collagen network in the cartilage, leading to the progression of the disease.[22] 3-Cyclohexyl substituted hydroxamic acids that selectively inhibit MMP-13 can block this degradative process, offering a potential therapeutic strategy for OA.[]

Conclusion and Future Directions

The 3-cyclohexyl substituted hydroxamic acid scaffold represents a versatile and powerful platform for the design of selective inhibitors of metalloenzymes. The cyclohexyl moiety, far from being a passive lipophilic group, actively participates in establishing specific interactions within the target enzyme's binding site, thereby dictating both potency and selectivity. This technical guide has illuminated the primary biological targets of these compounds, namely HDACs and MMPs, and has provided a framework for their rational design and evaluation.

The future of this field lies in the continued exploration of the structure-activity landscape of cyclohexyl-functionalized inhibitors. The synthesis of novel derivatives with diverse substitution patterns on the cyclohexyl ring will undoubtedly lead to the discovery of even more potent and selective inhibitors. Furthermore, the application of advanced computational modeling and structural biology techniques will provide deeper insights into the molecular basis of their target engagement, paving the way for the development of next-generation therapeutics with improved efficacy and reduced off-target effects. As our understanding of the complex roles of HDACs and MMPs in disease continues to grow, so too will the therapeutic potential of these remarkable molecules.

References

-

HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons. (2019). PMC. [Link]

-

Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents. (n.d.). PNAS. [Link]

-

Compelling P1 substituent affect on metalloprotease binding profile enables the design of a novel cyclohexyl core scaffold with excellent MMP selectivity and HER-2 sheddase inhibition. (2009). PubMed. [Link]

-

CycLex HDACs Deacetylase Fluorometric Assay Kit Ver.2. (n.d.). MBL International. [Link]

-

Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. (n.d.). PMC. [Link]

-

Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. (2024). MDPI. [Link]

-

Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. (n.d.). PMC. [Link]

-

Histone Deacetylase Pathway. (n.d.). Creative Diagnostics. [Link]

-

MMP-13 Colorimetric Cell-Based ELISA Kit. (n.d.). Assay Genie. [Link]

-

SensoLyte® Generic MMP Assay Kit Colorimetric. (2024). Anaspec. [Link]

-

Role of matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) pathogenesis. (n.d.). ResearchGate. [Link]

-

General cellular signaling pathways of HDAC6 and the consequences of its inhibition for neurodegenerative diseases. (n.d.). ResearchGate. [Link]

-

HDAC6 signaling pathways. HDAC6 are involved in the survival of cancer cells by the interaction with various substrates known to regulate several cytoprotective and anti-apoptotic signaling pathways. (n.d.). ResearchGate. [Link]

-

Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. (2024). Semantic Scholar. [Link]

-

Synthesis of Potent and Selective HDAC6 Inhibitors Bearing a Cyclohexane- or Cycloheptane-Annulated 1,5-Benzothiazepine Scaffold. (2017). PubMed. [Link]

-

Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications. (2025). PMC. [Link]

-

Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. (n.d.). PMC. [Link]

-

Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups. (n.d.). PMC. [Link]

-

Synthesis and SAR of bicyclic heteroaryl hydroxamic acid MMP and TACE inhibitors. (2003). PubMed. [Link]

-

Structure of MMP-13. MMP-13 typically consists of a highly conserved... (n.d.). ResearchGate. [Link]

-

Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines. (2020). PMC. [Link]

-

New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis. (n.d.). Arthritis Research & Therapy. [Link]

-

HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. (2018). PubMed. [Link]

-

Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond. (2021). University of Colorado. [Link]

-

Postnatal expression in hyaline cartilage of constitutively active human collagenase-3 (MMP-13) induces osteoarthritis in mice. (n.d.). JCI. [Link]

-

Recent development of selective inhibitors targeting the HDAC6 as anti-cancer drugs: Structure, function and design. (n.d.). ResearchGate. [Link]

-

Previously identified potent and selective MMP-13 inhibitor. (n.d.). ResearchGate. [Link]

-

SensoLyte® Generic MMP Assay Kit Colorimetric - 1 kit. (n.d.). Eurogentec. [Link]

-

The Design and Synthesis of Aryl Hydroxamic Acid Inhibitors of MMPs and TACE. (n.d.). Sci-Hub. [Link]

-

Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. (2021). DADUN. [Link]

-

Medicinal chemistry advances in targeting class I histone deacetylases. (2023). RSC Medicinal Chemistry. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Omega. [Link]

-

(PDF) Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines. (2020). ResearchGate. [Link]

-

Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study. (n.d.). New Journal of Chemistry. [Link]

-

Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. (2012). PubMed. [Link]

Sources

- 1. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]

- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Potent and Selective HDAC6 Inhibitors Bearing a Cyclohexane- or Cycloheptane-Annulated 1,5-Benzothiazepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dadun.unav.edu [dadun.unav.edu]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. mblbio.com [mblbio.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. anaspec.com [anaspec.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. JCI - Postnatal expression in hyaline cartilage of constitutively active human collagenase-3 (MMP-13) induces osteoarthritis in mice [jci.org]

Cheminformatics and Pharmacological Profiling of 3-Cyclohexyl-N-hydroxypropanamide

The following technical guide details the physicochemical properties, synthetic methodology, and pharmacological context of 3-cyclohexyl-N-hydroxypropanamide .

Executive Summary

3-cyclohexyl-N-hydroxypropanamide is a synthetic hydroxamic acid derivative characterized by a cyclohexyl lipophilic "cap," a short ethylene linker, and a zinc-binding hydroxamic acid group. Structurally, it represents a truncated analog of clinically approved Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA).

In drug discovery, this compound serves as a critical fragment probe and negative control in Structure-Activity Relationship (SAR) studies. Its reduced linker length (propyl vs. suberyl) allows researchers to probe the depth of the hydrophobic channel in zinc-dependent metalloenzymes (HDACs and Matrix Metalloproteinases - MMPs), validating the "Cap-Linker-ZBG" pharmacophore model.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data constitutes the core identity of the molecule. All values are derived from stoichiometric calculation and available chemical vendor registries.

Table 1: Molecular Specifications

| Property | Data |

| IUPAC Name | 3-Cyclohexyl-N-hydroxypropanamide |

| CAS Registry Number | 651738-74-8 |

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| Monoisotopic Mass | 171.1259 Da |

| Functional Class | Hydroxamic Acid (Zinc-Binding Group) |

| Core Scaffold | Cyclohexylpropanoic acid derivative |

| SMILES | ONC(=O)CCC1CCCCC1 |

| InChI Key | (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water |

Synthetic Route & Methodology

The synthesis of 3-cyclohexyl-N-hydroxypropanamide typically proceeds via the activation of the parent carboxylic acid (3-cyclohexylpropanoic acid) followed by displacement with hydroxylamine. Below is a standard, self-validating bench protocol optimized for high purity.

Reaction Pathway Diagram

Figure 1: Two-step one-pot synthesis via mixed anhydride activation.

Detailed Experimental Protocol

Objective: Synthesis of 3-cyclohexyl-N-hydroxypropanamide from 3-cyclohexylpropanoic acid.

Reagents:

-

3-Cyclohexylpropanoic acid (1.0 eq)

-

Ethyl chloroformate (1.1 eq)

-

N-Methylmorpholine (NMM) (1.2 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

-

Potassium Hydroxide (KOH) (3.0 eq)

-

Solvents: Anhydrous THF, Methanol.

Step-by-Step Procedure:

-

Activation: Dissolve 3-cyclohexylpropanoic acid in anhydrous THF under nitrogen atmosphere. Cool to 0°C in an ice bath.

-

Base Addition: Add NMM dropwise. Stir for 10 minutes.

-

Anhydride Formation: Add Ethyl chloroformate dropwise, maintaining temperature < 5°C. A white precipitate (NMM·HCl) will form. Stir for 30 minutes to ensure formation of the mixed anhydride.

-

Hydroxylamine Preparation: In a separate flask, dissolve NH₂OH·HCl in Methanol. Add KOH (dissolved in minimum MeOH) to generate free hydroxylamine. Cool to 0°C and filter off the KCl precipitate if necessary.

-

Coupling: Add the freshly prepared hydroxylamine solution to the mixed anhydride mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1; Stain: Ferric Chloride - turns red/violet for hydroxamic acids).

-

Workup: Evaporate volatiles. Redissolve residue in Ethyl Acetate and wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography.

Validation Checkpoint: The final product must turn deep red/violet upon treatment with 5% FeCl₃ solution, confirming the presence of the hydroxamic acid moiety.

Pharmacological Mechanism & SAR Context

3-cyclohexyl-N-hydroxypropanamide functions as a metalloenzyme inhibitor pharmacophore. Its activity is driven by the Zinc Binding Group (ZBG) , while its selectivity is modulated by the linker length and cap group.

Mechanism of Action: Bidentate Chelation

The hydroxamic acid moiety acts as a bidentate ligand, coordinating the catalytic Zinc ion (

Pharmacophore Logic Diagram

Figure 2: Pharmacophore mapping showing the interaction between the inhibitor and the catalytic zinc ion.

Structure-Activity Relationship (SAR) Implications

In the context of drug development, this specific molecule is often used to demonstrate the "Linker Length Effect" :

-

Vorinostat (SAHA): Contains a 6-carbon (suberyl) linker. High potency against HDACs because the linker spans the full depth of the 11Å hydrophobic tunnel.

-

3-cyclohexyl-N-hydroxypropanamide: Contains a 2-carbon (ethyl) linker (from the acid backbone).

-

Hypothesis: This molecule will likely show reduced potency against Class I HDACs compared to SAHA because the linker is too short to allow the cap group to rest on the enzyme surface while the ZBG binds the zinc.

-